Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
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Overview
Description
OSM-S-46 is a compound that belongs to the aminothienopyrimidine series, which has been studied for its potential applications in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source research and collaboration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-46 involves the construction of the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically starts with the preparation of thiophene starting materials, which are then subjected to various chemical reactions to form the desired compound. The reaction conditions often involve the use of boronic acids and Suzuki coupling reactions to achieve the final product .
Industrial Production Methods
Industrial production of OSM-S-46 would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-effectiveness. This may involve the use of automated sample preparation systems and integration with liquid chromatography-mass spectrometry (LC-MS) systems to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
OSM-S-46 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Common Reagents and Conditions
Common reagents used in the reactions involving OSM-S-46 include boronic acids, halogenating agents, and reducing agents. The reaction conditions often involve the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Major Products Formed
The major products formed from the reactions of OSM-S-46 include various substituted thienopyrimidine derivatives, which can be further evaluated for their biological activity and potential therapeutic applications .
Scientific Research Applications
OSM-S-46 has been extensively studied for its potential applications in scientific research, particularly in the field of malaria treatment. The compound has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Research has demonstrated that OSM-S-46 inhibits the parasite’s growth by targeting specific enzymes involved in protein synthesis .
In addition to its antimalarial properties, OSM-S-46 has potential applications in other areas of chemistry and biology. For example, it can be used as a tool compound to study the mechanisms of enzyme inhibition and protein synthesis. Furthermore, the compound’s unique chemical structure makes it a valuable candidate for the development of new drugs targeting other infectious diseases .
Mechanism of Action
The mechanism of action of OSM-S-46 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase, an enzyme critical for protein synthesis in the parasite. The compound acts as a pro-inhibitor, forming a covalent adduct with the enzyme and blocking its activity. This leads to the inhibition of protein translation and activation of the amino acid starvation response in the parasite .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to OSM-S-46 include other aminothienopyrimidine derivatives, such as OSM-S-106 and TCMDC-135294. These compounds share a similar chemical scaffold and have been studied for their antimalarial properties .
Uniqueness of OSM-S-46
OSM-S-46 is unique in its specific targeting of asparaginyl-tRNA synthetase, which distinguishes it from other aminothienopyrimidine derivatives that may target different enzymes or pathways. Additionally, the compound’s high potency and low toxicity make it a promising candidate for further development as an antimalarial drug .
Properties
IUPAC Name |
ethyl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-4-20-16(19)13-5-7-15(8-6-13)17-11(2)9-14(10-18)12(17)3/h5-10H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHIPLWUOJQIIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345088 |
Source
|
Record name | Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52034-37-4 |
Source
|
Record name | Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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